molecular formula C6H2F10 B14712524 1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene CAS No. 13088-26-1

1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene

Katalognummer: B14712524
CAS-Nummer: 13088-26-1
Molekulargewicht: 264.06 g/mol
InChI-Schlüssel: NJRRWPRJRXYLAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high fluorine content, which imparts significant stability and reactivity. It is used in various industrial and scientific applications due to its distinctive chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene can be synthesized through several methods. One common method involves the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another method includes the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a catalyst .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

    Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions:

    Acid Catalysts: Used in the synthesis and various reactions involving the compound.

    Fluorinating Agents: Employed in the fluorination processes to introduce or replace fluorine atoms.

Major Products Formed: The reactions involving this compound typically yield highly fluorinated organic compounds, which are valuable in various industrial applications.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene involves its interaction with various molecular targets and pathways. The high fluorine content of the compound allows it to engage in unique chemical interactions, which can influence its reactivity and stability. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene can be compared with other similar fluorinated compounds, such as:

These compounds share similar fluorinated structures but differ in their specific configurations and properties, making each unique in its applications and reactivity.

Eigenschaften

CAS-Nummer

13088-26-1

Molekularformel

C6H2F10

Molekulargewicht

264.06 g/mol

IUPAC-Name

1,1,1,3,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene

InChI

InChI=1S/C6H2F10/c7-2(1-4(8,9)10)3(5(11,12)13)6(14,15)16/h1,3H

InChI-Schlüssel

NJRRWPRJRXYLAM-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(C(F)(F)F)C(F)(F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.